molecular formula C15H16N4O3S B2969212 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013795-81-7

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2969212
CAS No.: 1013795-81-7
M. Wt: 332.38
InChI Key: SEFAGMQDFOTBLZ-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methoxy groups at positions 4 and 7, coupled to a 1,3-dimethylpyrazole carboxamide moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-8-7-9(19(2)18-8)14(20)17-15-16-12-10(21-3)5-6-11(22-4)13(12)23-15/h5-7H,1-4H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFAGMQDFOTBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound characterized by a complex structure that integrates a benzo[d]thiazole moiety and a pyrazole ring. This compound has garnered attention in scientific research due to its diverse biological activities, which include anti-inflammatory, antimicrobial, and potential anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C19H26ClN5O3S
  • Molecular Weight : 440.0 g/mol
  • CAS Number : 1216953-81-9

The compound features a carboxamide functional group, which is significant for its biological activity and interaction with various biological targets. The presence of methoxy substitutions on the thiazole ring enhances its potential biological activities compared to simpler analogs .

Biological Activities

Research indicates that compounds containing pyrazole and thiazole moieties often demonstrate a broad spectrum of biological activities. Below are some highlighted activities of this compound:

1. Anti-inflammatory Activity

Studies have shown that derivatives of pyrazole exhibit significant anti-inflammatory effects. In particular, compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound has shown promising antibacterial properties against various strains. Research indicates that modifications in the pyrazole structure can enhance antimicrobial efficacy. For example, certain derivatives have been tested against E. coli and S. aureus, demonstrating significant activity that underscores the importance of the aliphatic amide pharmacophore in enhancing antimicrobial properties .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. For instance, similar pyrazole derivatives have been evaluated using the MTT assay against carcinoma cell lines, with some exhibiting IC50 values comparable to established chemotherapeutic agents like cisplatin .

Table: Summary of Biological Activities

Activity TypeCompound TestedEfficacyReference
Anti-inflammatoryPyrazole derivativesUp to 85% TNF-α inhibition
AntimicrobialN-(4,7-dimethoxybenzo[d]thiazol derivativesSignificant activity against E. coli
AnticancerPyrazole derivativesIC50 values comparable to cisplatin

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Benzo[d]thiazole Derivatives

Substituent Effects on the Benzo[d]thiazole Core
  • Target Compound : 4,7-Dimethoxy substitution enhances electron density via methoxy groups’ electron-donating effects, increasing solubility in polar solvents compared to alkyl-substituted analogs.
  • N-Benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (): Replaces methoxy groups with methyl substituents, reducing polarity and increasing lipophilicity (logP). Molecular weight: 376.5 g/mol vs. ~362.4 g/mol (estimated for the target compound).
Heteroatom Variations in the Core Structure
  • Compounds in : Feature benzo[b]thiophen-2-yl instead of benzo[d]thiazol-2-yl.
    • Thiophene lacks the thiazole’s nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
    • Synthesis involves sodium borohydride reduction of ketones, yielding secondary alcohols (e.g., 79.7–93.4% yields) .

Modifications in the Carboxamide Side Chain

  • Target Compound : 1,3-Dimethylpyrazole carboxamide provides rigidity and moderate steric hindrance.
  • N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide () :
    • Incorporates a furan-2-ylmethyl group, introducing oxygen-based polarity and π-conjugation.
    • Furan’s electron-rich nature may influence metabolic stability compared to alkyl groups .

Physicochemical and Commercial Considerations

  • Solubility and Polarity : Methoxy groups in the target compound improve aqueous solubility relative to methyl-substituted analogs (e.g., ).
  • Commercial Availability : lists 12+ suppliers for a hydrochloride derivative, indicating scalability. Certifications (e.g., ISO, GMP) highlight compliance with pharmaceutical standards .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (%)
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide C₁₆H₁₈N₄O₃S ~362.4 4,7-Dimethoxy, 1,3-dimethylpyrazole N/A
N-Benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide C₂₁H₂₀N₄OS 376.5 4,7-Dimethyl, benzyl N/A
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol C₂₂H₂₅FN₂O₃S 428.5 Benzo[b]thiophen-2-yl, piperazine 79.7
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides Varies ~250–400 Pyridinyl, methylthiazole ~60–80

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodConditionsYield (%)Purity (HPLC)Key Reference
Nucleophilic SubstitutionDMF, K₂CO₃, RT, 12h7899.2
CyclocondensationEthanol, reflux, 2h6598.5

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 3.78 (s, 6H, OCH₃), 7.21–7.43 (m, Ar-H)
IR (KBr)1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O)

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